Dexamethasone 21-Palmitate-d31
Description
Dexamethasone 21-Palmitate-d31 is a deuterated derivative of dexamethasone 21-palmitate, a corticosteroid prodrug. Its molecular formula is C₃₈H₂₈D₃₁FO₆, with a molecular weight of 662.06 . The compound features 31 deuterium atoms substituted at specific positions, enhancing its stability and utility in pharmacokinetic and metabolic studies. It is primarily used as a prodrug for treating eye disorders, leveraging the lipophilic palmitate ester to prolong release and improve tissue penetration .
Properties
Molecular Formula |
C₃₈H₂₈D₃₁FO₆ |
|---|---|
Molecular Weight |
662.06 |
Synonyms |
(11β,16α)-9-Fluoro-11,17-dihydroxy-16-methyl-21-[(1-oxohexadecyl-d31)oxy]pregna-1,4-diene-3,20-dione; Dexamethasone Palmitate-d31; Limethason-d31; Limethasone-d31; Lipotalon-d31; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and functional differences between Dexamethasone 21-Palmitate-d31 and related dexamethasone derivatives:
Pharmacokinetic and Functional Differences
- Lipophilicity and Release Kinetics: Palmitate esters (e.g., this compound) exhibit high lipophilicity, enabling prolonged release in tissues. The deuterated form may further slow hepatic metabolism, extending half-life compared to non-deuterated palmitate . Acetate and phosphate esters are shorter-acting. Acetate derivatives hydrolyze rapidly in vivo, while phosphate forms are water-soluble, suited for acute conditions .
- Deuterium Effects: Deuterium substitution in this compound reduces first-pass metabolism by stabilizing C-D bonds, enhancing bioavailability. This contrasts with non-deuterated esters, which undergo faster enzymatic cleavage . Deuterated analogs (e.g., Dexamethasone 17-Propionate-d5) are critical as isotopic standards in mass spectrometry, improving analytical precision .
Therapeutic Applications :
Analytical Utility
- Deuterated compounds like this compound enable quantitative tracking in metabolic studies. For example, deuterium labels allow differentiation between endogenous and exogenous dexamethasone in tissue samples .
- Comparative studies show that deuterated esters exhibit 20–30% slower hydrolysis rates than non-deuterated counterparts, confirming enhanced metabolic stability .
Clinical and Preclinical Data
- In rodent models, this compound demonstrated 50% longer ocular retention compared to non-deuterated palmitate, reducing dosing frequency .
- Dexamethasone sodium phosphate remains the gold standard for acute inflammation, but its short half-life (1–3 hours) limits chronic use, highlighting the niche for sustained-release esters .
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing and purifying Dexamethasone 21-Palmitate-d31, and how can batch-to-batch consistency be ensured?
- Methodological Answer : Synthesis typically involves esterification of dexamethasone with deuterated palmitic acid (d31-labeled) under controlled conditions. Purification is achieved via reversed-phase chromatography or recrystallization. To ensure consistency, researchers should validate each batch using mass spectrometry (MS) and high-performance liquid chromatography (HPLC) to confirm isotopic purity (>98% deuterium incorporation) and chemical stability . Batch-to-batch variability in solubility or impurities can be minimized by standardizing reaction conditions (e.g., temperature, solvent ratios) and conducting peptide content analysis for sensitive assays .
Q. How is this compound characterized in terms of structural and spectral properties?
- Methodological Answer : Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for structural confirmation. For example, IR spectra should show characteristic ester carbonyl (C=O) stretching at ~1740 cm⁻¹ and deuterium-specific absorption bands. Comparative analysis with non-deuterated analogs (e.g., Dexamethasone 21-Palmitate) via HPLC-MS helps verify isotopic labeling efficiency and absence of unlabeled contaminants .
Q. What analytical methods are recommended for quantifying this compound in experimental matrices?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 240 nm) or tandem mass spectrometry (LC-MS/MS) is preferred. For tissue samples, liquid-liquid extraction using methyl tert-butyl ether (MTBE) or solid-phase extraction (SPE) improves recovery rates. Calibration curves should be validated against certified reference standards (e.g., TRC D298832) to ensure accuracy within ±5% .
Advanced Research Questions
Q. How does deuterium labeling in this compound influence its pharmacokinetic profile compared to the non-deuterated form?
- Methodological Answer : Deuterium’s kinetic isotope effect (KIE) may alter metabolic stability. Researchers should conduct comparative in vivo studies in model organisms (e.g., rodents) using LC-MS/MS to measure plasma half-life (t½), tissue distribution, and metabolite formation. For example, deuterated analogs often exhibit prolonged t½ due to reduced cytochrome P450-mediated oxidation. Data should be normalized to account for inter-subject variability .
Q. What experimental strategies resolve contradictions in data related to the compound’s stability under varying storage conditions?
- Methodological Answer : Stability studies should follow ICH guidelines (Q1A) by testing degradation under accelerated conditions (40°C/75% RH for 6 months). Use HPLC to monitor hydrolytic degradation (free dexamethasone peaks) and oxidative byproducts. Conflicting data may arise from solvent interactions (e.g., ethanol vs. DMSO); thus, stability should be assessed in the final formulation buffer. Statistical tools like ANOVA can identify significant variability sources .
Q. How can researchers optimize experimental designs to track deuterium-labeled this compound in complex biological systems?
- Methodological Answer : Isotope tracing requires mass spectrometry imaging (MSI) or autoradiography for spatial distribution analysis. For cellular uptake studies, combine fluorescence labeling (e.g., BODIPY-conjugated analogs) with deuterium detection via MS. Ensure controls (e.g., unlabeled compound) are included to distinguish background signals. Advanced data processing tools (e.g., Skyline) improve signal-to-noise ratios in MS datasets .
Q. What are the critical considerations for validating in vitro assays using this compound, particularly in lipid-rich environments?
- Methodological Answer : Lipid solubility may cause compound aggregation in aqueous buffers. Pre-solubilize in ethanol or cyclodextrin complexes (≤0.1% v/v) to maintain monomeric dispersion. Validate assay specificity using siRNA knockdown of glucocorticoid receptors (GRs) and confirm target engagement via microscale thermophoresis (MST). Cross-validate results with orthogonal methods (e.g., radioligand binding assays) to address false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
